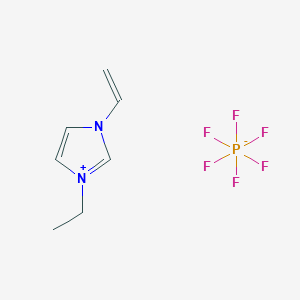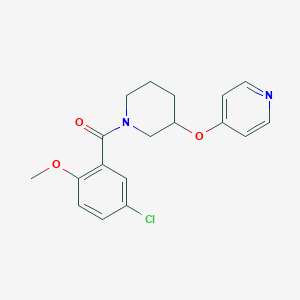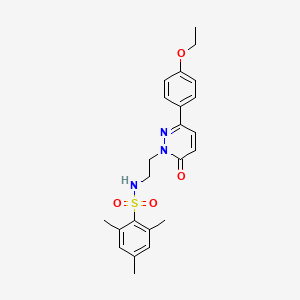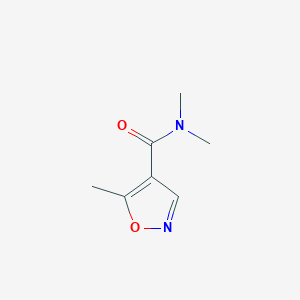![molecular formula C26H31N5O2S B2613230 5-bromo-N-[3-(methylthio)phenyl]-1-propionylindoline-6-sulfonamide CAS No. 1031954-55-8](/img/structure/B2613230.png)
5-bromo-N-[3-(methylthio)phenyl]-1-propionylindoline-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-[3-(methylthio)phenyl]-1-propionylindoline-6-sulfonamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BIPPS, and it has been used in various research studies due to its unique properties. BIPPS is a sulfonamide compound that has a bromine atom attached to the indoline ring.
Aplicaciones Científicas De Investigación
Catalyst for Synthesis Reactions
5-Bromo-N-[3-(methylthio)phenyl]-1-propionylindoline-6-sulfonamide, as part of the broader sulfonamide family, has potential applications as a catalyst in synthetic organic chemistry. For instance, a novel N-bromo sulfonamide reagent was synthesized and characterized for use as a highly efficient catalyst in the synthesis of complex organic compounds through pseudo five-component condensation reactions, offering advantages such as high yields, short reaction times, and clean workup processes (Khazaei et al., 2014).
Role in Antibacterial and Antifungal Activities
Sulfonamide-derived compounds, including those related to the specific structure , have been synthesized and evaluated for their biological activities. Studies have shown these compounds, especially their metal complexes, display moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains, highlighting their potential as antimicrobial agents (Chohan & Shad, 2011).
Antimicrobial and Anti-inflammatory Properties
Research into sulfonamide derivatives, such as the synthesis of N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, has demonstrated these compounds' potent antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, as well as significant anti-inflammatory activity, indicating their therapeutic potential in medical applications (Al-Abdullah et al., 2014).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide compounds have been studied for their inhibitory activities against various enzymes, suggesting potential therapeutic applications. For example, a series of sulfonamides was evaluated for their ability to inhibit acetylcholinesterase and carbonic anhydrase enzymes, with some compounds showing nanomolar half maximal inhibitory concentrations, indicating their potential as therapeutic agents for conditions such as Alzheimer's disease (Bilginer et al., 2020).
Novel Sulfonamides as Antimicrobials
The synthesis of novel sulfonamides containing 4-azidomethyl coumarin as antimicrobials has been explored. These compounds have been synthesized and screened for their in vitro anti-bacterial and anti-fungal activities, with some showing active properties at low concentrations, highlighting the potential of sulfonamide derivatives in developing new antimicrobial agents (Basanagouda et al., 2010).
Propiedades
IUPAC Name |
2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2S/c1-4-33-22-10-8-21(9-11-22)29-24(32)18-34-26-25(27-12-13-28-26)31-16-14-30(15-17-31)23-7-5-6-19(2)20(23)3/h5-13H,4,14-18H2,1-3H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHGULIWTLOVIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC(=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2613148.png)




![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2613156.png)



![2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]-3-methylsulfanylpropan-1-one;hydrochloride](/img/structure/B2613161.png)


![N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2613169.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2613170.png)